molecular formula C16H23N3O4S B034928 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid CAS No. 103730-44-5

6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid

Cat. No. B034928
M. Wt: 353.4 g/mol
InChI Key: NZOABRUICAKEBQ-ZXDKXGFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid, also known as HETAC, is a synthetic antibiotic that belongs to the carbapenem class of antibiotics. HETAC has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Mechanism Of Action

6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid inhibits bacterial cell wall synthesis by binding to and inhibiting the activity of penicillin-binding proteins (PBPs). PBPs are enzymes that are involved in the synthesis of bacterial cell walls, and their inhibition leads to the disruption of cell wall synthesis and ultimately bacterial death.

Biochemical And Physiological Effects

6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has been shown to have low toxicity and minimal side effects in animal studies. It is rapidly absorbed and distributed in the body, and is eliminated primarily through renal excretion. 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has also been shown to have a low potential for inducing bacterial resistance.

Advantages And Limitations For Lab Experiments

6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid is a useful tool for studying bacterial cell wall synthesis and the mechanisms of antibiotic action. Its broad spectrum of activity and low potential for inducing resistance make it a valuable asset in the development of new antibiotics. However, 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid is not suitable for use in human clinical trials due to its synthetic nature and lack of safety data.

Future Directions

Future research on 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid could focus on the development of new derivatives with improved pharmacological properties, such as increased stability and solubility. Additionally, further studies could investigate the potential use of 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid in combination therapy with other antibiotics, as well as its ability to enhance the activity of certain antibiotics. Finally, research could focus on the development of new antibiotics based on the structure and mechanism of action of 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid.

Synthesis Methods

The synthesis of 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid involves the reaction of 1-acetimidoylpyrrolidine-3-thiol with 6-(2-bromoethyl)-2-(2-chloroacetyl)thiomethyl)penicillanic acid, followed by the hydrolysis of the resulting intermediate with sodium hydroxide. The final product is obtained by acidification and crystallization.

Scientific Research Applications

6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has been widely studied for its antibacterial activity against various bacterial strains, including multidrug-resistant strains. Its efficacy has been demonstrated in vitro and in vivo, and it has been shown to be effective against biofilms. 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has also been studied for its potential use in combination therapy with other antibiotics, as well as its ability to enhance the activity of certain antibiotics.

properties

CAS RN

103730-44-5

Product Name

6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid

Molecular Formula

C16H23N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

(4S,5S,6R)-3-(1-ethanimidoylpyrrolidin-3-yl)sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H23N3O4S/c1-7-12-11(8(2)20)15(21)19(12)13(16(22)23)14(7)24-10-4-5-18(6-10)9(3)17/h7-8,10-12,17,20H,4-6H2,1-3H3,(H,22,23)/t7-,8+,10?,11-,12+/m0/s1

InChI Key

NZOABRUICAKEBQ-ZXDKXGFCSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H](C(=O)N2C(=C1SC3CCN(C3)C(=N)C)C(=O)O)[C@@H](C)O

SMILES

CC1C2C(C(=O)N2C(=C1SC3CCN(C3)C(=N)C)C(=O)O)C(C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CCN(C3)C(=N)C)C(=O)O)C(C)O

synonyms

1-HAPTMCC
6-(1-hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid
6-(1-hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid, 4R-(3(S*),4alpha,5alpha,6beta(R*))-isomer
6-(1-hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid, 4S-(3(S*),4alpha,5alpha,6beta(S*))-isome

Origin of Product

United States

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